(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. It is recognized for its potential applications in pharmaceutical research and as a building block in organic synthesis. The compound is classified as an intermediate and is commonly utilized in the development of various bioactive molecules.
Source: The compound is available from various chemical suppliers, including BLD Pharmatech and BenchChem, which provide detailed specifications and quality assurances for research purposes .
Classification: The chemical has a CAS number of 1049727-83-4 and is categorized under intermediates in chemical synthesis .
The synthesis of (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several key steps:
The synthesis requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the reaction.
The molecular formula for (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is C12H14Cl3NO2. The compound features a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group and a carboxylic acid functional group.
(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can participate in various chemical reactions typical for amines and carboxylic acids:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side reactions. Monitoring these reactions typically involves spectroscopic methods to confirm product formation.
The mechanism of action for (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is primarily related to its role as a chiral building block in the synthesis of bioactive compounds. Its structural features allow it to interact with biological targets, potentially influencing pathways involved in neurotransmission or enzyme inhibition.
While specific biological mechanisms may vary depending on the application, preliminary studies suggest that derivatives of this compound may exhibit activity against certain biological targets relevant in pharmacology .
(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has significant applications in scientific research:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly within the pharmaceutical sector .
The pyrrolidine core of (R)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is synthesized via stereocontrolled strategies to ensure chirality at the C2 position. Key approaches include:
Table 1: Enantioselective Pyrrolidine Synthesis Methods
Method | Catalyst/Reagents | Temperature/Time | Yield (%) | ee (%) |
---|---|---|---|---|
C(sp³)-H Arylation | Pd(0)/(S)-t-Bu-sulfinamide | 50°C, 24 h | 85 | >98 |
Multicomponent Reaction | Acetic acid (solvent) | RT, 22 h | 80 | N/A* |
*Requires subsequent resolution
Introducing the 3,4-dichlorobenzyl group at C2 relies on transition metal catalysis and organocatalysis:
Stereoselectivity Mechanism: The Si-face attack on a benzylidene malonate intermediate is favored due to a hydrogen-bonding network between the catalyst’s carboxylate and the substrate’s nitro group [8].
Table 2: Benzylation Strategies
Strategy | Reagent | Key Condition | ee (%) | Chiral Controller |
---|---|---|---|---|
Pd-Catalyzed Alkylation | 3,4-DCl-BnBr | −78°C, slow addition | 92 | (R)-BINAP |
Organocatalytic Addition | 3,4-DCl-PhCH₂NO₂ | RT, 48 h | 89 | (3R,5R)-Pyrrolidinecarboxylic acid |
Racemic mixtures of 2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid are resolved via:
Yield Optimization: Kinetic resolution during ring closure of aziridine intermediates using Jacobsen’s catalyst affords the (R)-pyrrolidine with 94% ee, reducing post-synthetic purification needs [4].
Table 3: Resolution Techniques
Method | Resolution Agent | Conditions | dr/ee (%) | Throughput |
---|---|---|---|---|
Salt Crystallization | L-DBTA in EtOAc | 0°C, 12 h | 98:2 | High |
Chiral HPLC | Cellulose-based CSP | 25°C, 15 MPa | >99 | Medium |
Scaling synthesis poses three key challenges:
Process Metrics:
Table 4: Large-Scale Process Improvements
Challenge | Solution | Impact |
---|---|---|
Catalyst Cost | Silica-immobilized Pd/C | 40% cost reduction |
Solvent Hazard | CPME replacement | 15% yield increase, greener process |
Reaction Time | Flow hydrogenation | 95% time reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: